Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cycloheptanone, featuring a methyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-4-oxocycloheptanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-4-oxocycloheptanecarboxylic acid.
Reduction: Formation of 2,2-dimethyl-4-hydroxycycloheptane-1-carboxylate.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-oxo-1-cycloheptanecarboxylate: Similar structure but lacks the 2,2-dimethyl substitution.
Methyl 2-oxo-1-cyclopentanecarboxylate: A smaller ring structure with similar functional groups.
Methyl 2-oxo-1-cyclohexanecarboxylate: A six-membered ring analog.
Uniqueness
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate is unique due to its seven-membered ring structure with two methyl groups at the 2-position, which can influence its reactivity and interactions compared to its analogs.
Eigenschaften
Molekularformel |
C11H18O3 |
---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-11(2)7-8(12)5-4-6-9(11)10(13)14-3/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
VUHOIFXURXHSOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CCCC1C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.